2-Amino-1-(2-methylfuran-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one typically involves the reaction of 2-methylfuran with an appropriate amine and a ketone precursor. One common method involves the use of a Mannich reaction, where 2-methylfuran is reacted with formaldehyde and an amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one
- 2-Amino-1-(3,3-difluoro-1-pyrrolidinyl)ethan-1-one
- 2-Amino-1-(2-methylfuran-3-yl)ethanol
Uniqueness
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-amino-1-(2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3 |
InChI Key |
BLHCOWSQPAARRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CN |
Origin of Product |
United States |
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